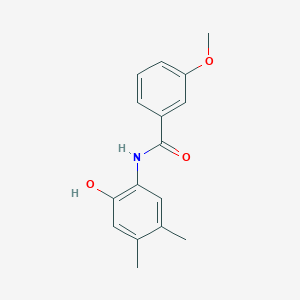![molecular formula C21H20N2O2 B5804443 N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
N-[4-(4-morpholinyl)phenyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinyl)phenyl]-1-naphthamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using specific methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mécanisme D'action
The mechanism of action of N-[4-(4-morpholinyl)phenyl]-1-naphthamide involves its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been found to be a selective inhibitor of phosphodiesterase 10A, which is involved in the regulation of various physiological processes, including cognitive function, mood, and movement. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has also been found to inhibit histone deacetylase 1, which plays a role in the regulation of gene expression. Additionally, N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been shown to bind to cannabinoid receptor 1, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been found to have several biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which is involved in the regulation of various physiological processes, including metabolism and inflammation. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has also been found to increase histone acetylation levels, which can lead to changes in gene expression. Additionally, N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinyl)phenyl]-1-naphthamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific enzymes and receptors, making it a valuable tool for investigating their role in various physiological processes. N-[4-(4-morpholinyl)phenyl]-1-naphthamide is also synthesized using specific methods, ensuring high purity and consistency of the final product. However, N-[4-(4-morpholinyl)phenyl]-1-naphthamide also has limitations for lab experiments. It may have off-target effects, leading to unintended consequences. Additionally, the high potency of N-[4-(4-morpholinyl)phenyl]-1-naphthamide may make it difficult to determine the optimal concentration for experiments.
Orientations Futures
There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-1-naphthamide. One area of interest is its potential use in the treatment of various diseases, including cancer and neurological disorders. Further investigation is needed to determine the optimal dosage and administration of N-[4-(4-morpholinyl)phenyl]-1-naphthamide for these applications. Additionally, the off-target effects of N-[4-(4-morpholinyl)phenyl]-1-naphthamide need to be further investigated to ensure its safety and efficacy. Finally, the development of new N-[4-(4-morpholinyl)phenyl]-1-naphthamide derivatives with improved potency and selectivity may lead to new therapeutic options for various diseases.
Méthodes De Synthèse
N-[4-(4-morpholinyl)phenyl]-1-naphthamide is synthesized using a multi-step process that involves the reaction of 4-morpholinyl aniline with 1-naphthaldehyde in the presence of a catalyst. The resulting product is then treated with various reagents to obtain the final N-[4-(4-morpholinyl)phenyl]-1-naphthamide compound. The synthesis method of N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of several enzymes and receptors, including phosphodiesterase 10A, histone deacetylase 1, and cannabinoid receptor 1. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has also been investigated for its potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammation.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(20-7-3-5-16-4-1-2-6-19(16)20)22-17-8-10-18(11-9-17)23-12-14-25-15-13-23/h1-11H,12-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXGLLHBMPOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Naphthalene-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
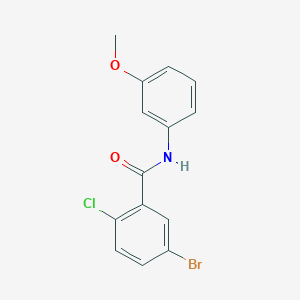
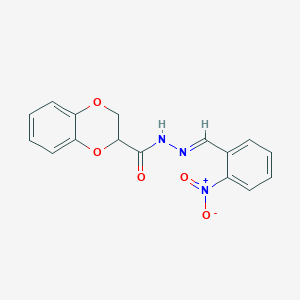
![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
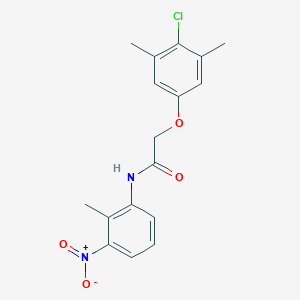
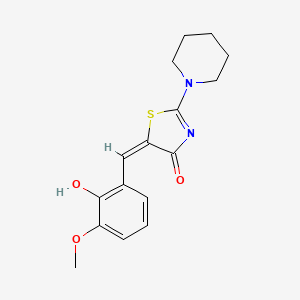

![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
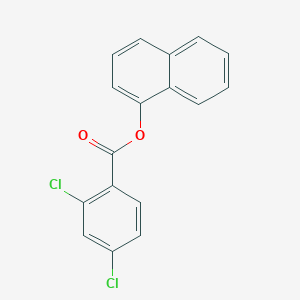
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

